3,4'-Dimethoxyflavone

Vue d'ensemble

Description

3,4'-Diméthoxyflavone : est un composé flavonoïde naturel présent dans diverses plantes. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles et de son rôle dans la modulation de diverses voies biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 3,4'-Diméthoxyflavone implique généralement la condensation de composés phénoliques appropriés avec des précurseurs de flavone. Une méthode courante consiste à utiliser le 3,4-diméthoxybenzaldéhyde et la 2-hydroxyacetophénone en présence d'une base telle que l'hydroxyde de sodium, suivie d'une cyclisation pour former la structure de flavone .

Méthodes de production industrielle : La production industrielle de 3,4'-Diméthoxyflavone peut impliquer une extraction à grande échelle à partir de sources végétales ou une synthèse chimique utilisant des conditions de réaction optimisées. Le processus d'extraction comprend souvent des étapes d'extraction par solvant, de purification et de cristallisation pour obtenir de la 3,4'-Diméthoxyflavone de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La 3,4'-Diméthoxyflavone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dihydroflavones.

Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle de flavone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents nitrants sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Oxydation : Quinones et dérivés hydroxylés.

Réduction : Dihydroflavones.

Substitution : Flavones halogénées et nitrées.

4. Applications de la recherche scientifique

Chimie : La 3,4'-Diméthoxyflavone est utilisée comme composé modèle pour étudier les relations structure-activité des flavonoïdes. Elle sert de précurseur pour la synthèse d'autres dérivés flavonoïdes bioactifs .

Biologie : En recherche biologique, la 3,4'-Diméthoxyflavone est étudiée pour son rôle dans la modulation des voies cellulaires, y compris ses effets sur l'activité enzymatique et l'expression génique. Elle a montré un potentiel pour promouvoir la prolifération des cellules souches hématopoïétiques humaines .

Médecine : Ce composé a démontré des propriétés anticancéreuses en inhibant la croissance de diverses lignées de cellules cancéreuses. Il présente également des effets anti-inflammatoires en modulant les médiateurs inflammatoires .

Industrie : La 3,4'-Diméthoxyflavone est utilisée dans le développement de nutraceutiques et de compléments alimentaires en raison de ses propriétés bénéfiques pour la santé .

5. Mécanisme d'action

La 3,4'-Diméthoxyflavone exerce ses effets par le biais de multiples mécanismes :

Activité antioxydante : Elle piège les radicaux libres et réduit le stress oxydatif.

Inhibition enzymatique : Elle inhibe des enzymes telles que le cytochrome P450, qui sont impliquées dans le métabolisme des médicaments.

Modulation de l'expression génique : Elle affecte l'expression des gènes liés à l'inflammation et à la prolifération cellulaire

Cibles moléculaires et voies :

Récepteur des hydrocarbures aromatiques (AhR) : La 3,4'-Diméthoxyflavone agit comme un antagoniste compétitif de l'AhR, inhibant son activation et les voies de signalisation en aval.

Facteur nucléaire-kappa B (NF-κB) : Elle module la voie NF-κB, réduisant l'expression des cytokines pro-inflammatoires.

Applications De Recherche Scientifique

Neuroprotective Properties

Mechanism of Action

3,4'-Dimethoxyflavone has demonstrated significant neuroprotective effects by inhibiting parthanatos, a form of programmed cell death associated with neurodegenerative diseases. It reduces the synthesis and accumulation of poly (ADP-ribose) polymer, which is crucial in the parthanatos pathway. In studies involving neuronal cell lines such as HeLa and SH-SY5Y, this compound effectively protected these cells from death induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA (N-methyl-D-aspartate) toxicity .

Research Findings

- Cell Viability : In vitro assays showed that this compound significantly preserved cell viability against DNA-alkylating agents .

- Potential Therapeutics : The compound is being investigated as a lead for developing neurotherapeutics for conditions like Alzheimer's and Parkinson's diseases due to its ability to inhibit parthanatos .

Hematopoietic Stem Cell Expansion

Ex Vivo Expansion Studies

Recent research has highlighted the role of this compound in promoting the proliferation of human hematopoietic stem cells (HSCs). When combined with valproic acid, it enhances the expansion of CD34+ cells under normoxic conditions. This is particularly relevant for improving HSC therapies used in transplantation and gene therapy .

Key Results

- CD34+ Cell Amplification : The combination treatment resulted in a 27.8-fold increase in CD34+ cells compared to control cultures after one week .

- Colony Formation : There was a significant increase in primary colonies formed by HSCs treated with this compound compared to controls under both normoxic and hypoxic conditions .

Antibacterial Activity

Inhibition of Staphylococcus aureus

this compound has been identified as a selective inhibitor of the ArlRS two-component system in Staphylococcus aureus. This inhibition disrupts the bacteria's ability to respond to environmental stimuli and coordinate virulence factor excretion .

Research Insights

- Structure-Activity Relationship : Studies have explored how modifications to the flavonoid structure affect its inhibitory potency against ArlRS, providing insights into designing more effective antibacterial agents .

- Implications for Treatment : Given its mechanism of action, this compound may serve as a potential candidate for developing new treatments against antibiotic-resistant strains of Staphylococcus aureus.

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound:

Mécanisme D'action

3,4’-Dimethoxyflavone exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in drug metabolism.

Gene Expression Modulation: It affects the expression of genes related to inflammation and cell proliferation

Molecular Targets and Pathways:

Aryl Hydrocarbon Receptor (AhR): 3,4’-Dimethoxyflavone acts as a competitive antagonist of AhR, inhibiting its activation and downstream signaling pathways.

Nuclear Factor-kappa B (NF-κB): It modulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Composés similaires :

Tangerétine : Un autre polyméthoxyflavone présentant des propriétés anticancéreuses et anti-inflammatoires similaires.

Nobiletine : Connu pour ses effets neuroprotecteurs et anticancéreux.

5,7-Diméthoxyflavone : Partage des similitudes structurales et des activités biologiques avec la 3,4'-Diméthoxyflavone.

Unicité : La 3,4'-Diméthoxyflavone est unique en raison de son inhibition spécifique du récepteur des hydrocarbures aromatiques et de sa capacité à promouvoir la prolifération des cellules souches hématopoïétiques humaines. Sa relation structure-activité distincte en fait un composé précieux pour des applications thérapeutiques ciblées .

Activité Biologique

3,4'-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its neuroprotective effects, antioxidant properties, anti-cancer potential, and other significant biological activities based on recent research findings.

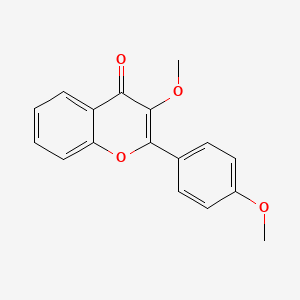

Chemical Structure and Properties

This compound is characterized by two methoxy groups at the 3' and 4' positions of the flavone backbone. This modification enhances its lipophilicity and influences its interaction with biological systems.

1. Neuroprotective Effects

Research indicates that DMF exhibits neuroprotective properties by preventing neuronal cell death. A study demonstrated that DMF significantly protects SH-SY5Y cells and primary cortical neurons from damage induced by neurotoxins such as NMDA (N-methyl-D-aspartate) and MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). The compound reduces the synthesis of poly(ADP-ribose) polymer (PARP), a marker of cellular stress and apoptosis, thereby promoting cell viability.

- Key Findings :

2. Antioxidant Activity

DMF displays significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types, which is crucial for protecting cells from damage associated with inflammation and aging.

- Mechanism : DMF's antioxidant capacity is attributed to its ability to modulate the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in cells .

3. Anti-Cancer Properties

The compound has shown potential as an anti-cancer agent. It acts as an aryl hydrocarbon receptor (AhR) antagonist in human breast cancer cells, inhibiting the proliferation of cancer cells through various mechanisms.

- In Vitro Studies :

Case Studies

Several studies have highlighted the therapeutic potential of DMF in various contexts:

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have demonstrated that DMF administration leads to improved cognitive functions and reduced neuronal loss .

- Cancer Cell Line Studies : In vitro assays on different cancer cell lines have shown that DMF can induce apoptosis and inhibit cell cycle progression, suggesting its potential use in cancer therapy .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUIJXKXMMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350943 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78933-14-9 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.